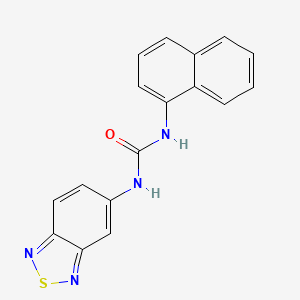
Acetamide, N,N'-fluoren-2,7-ylenebis(trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro-: is a chemical compound with the molecular formula C17-H10-F6-N2-O2 and a molecular weight of 388.29 . This compound is known for its unique structure, which includes a fluorenyl group and trifluoroacetamide moieties. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro- involves several steps. One common method includes the reaction of 2-aminofluorene with trifluoroacetic anhydride . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Chemical Reactions Analysis
Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines .
Scientific Research Applications
Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro- involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamide groups can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the fluorenyl group can interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro- can be compared with other similar compounds such as:
- N-(2-Fluorenyl)-2,2,2-trifluoroacetamide
- 2-(2,2,2-Trifluoroacetamido)fluorene
- 2-(Trifluoroacetyl)aminofluorene
These compounds share similar structural features but differ in their specific functional groups and chemical properties. Acetamide, N,N’-fluoren-2,7-ylenebis(trifluoro- is unique due to its bis(trifluoroacetamide) structure, which imparts distinct reactivity and applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[7-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2/c18-16(19,20)14(26)24-10-1-3-12-8(6-10)5-9-7-11(2-4-13(9)12)25-15(27)17(21,22)23/h1-4,6-7H,5H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYZKFBCCKSBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=C1C=C(C=C3)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192345 |
Source


|
| Record name | Acetamide, N,N'-fluoren-2,7-ylenebis(trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-57-1 |
Source


|
| Record name | Acetamide, N,N'-fluoren-2,7-ylenebis(trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N,N'-fluoren-2,7-ylenebis(trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propenyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)

![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)
![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}-6-METHOXYPHENOL](/img/structure/B5856237.png)



![3-hydroxy-N'-[(1E)-3-oxocyclohexylidene]naphthalene-2-carbohydrazide](/img/structure/B5856259.png)

